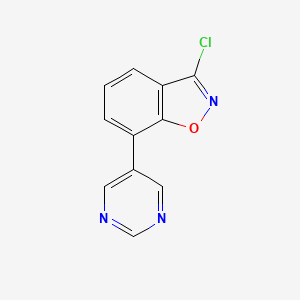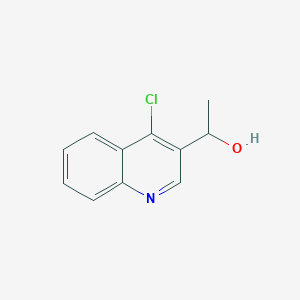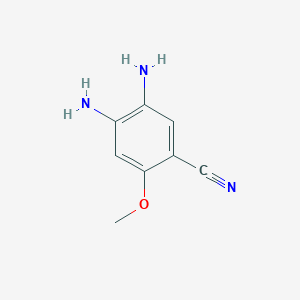
3,3-Dimethylbutyl piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylbutyl piperazine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound, in particular, features a 3,3-dimethylbutyl group attached to the nitrogen atom of the piperazine ring, which is further esterified with a carboxylate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbutyl piperazine-1-carboxylate typically involves the reaction of piperazine with 3,3-dimethylbutyl chloroformate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control of reaction conditions and improved safety. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethylbutyl piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding piperazine-1-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of piperazine derivatives with different alkyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Piperazine-1-carboxylic acid
Reduction: Piperazine derivatives with different alkyl groups
Substitution: Various substituted piperazines
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylbutyl piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a ligand in biological assays to study receptor-ligand interactions.
Industry: It can be used as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3,3-Dimethylbutyl piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylbutyl piperazine-1-carboxylate is similar to other piperazine derivatives, but its unique structural features, such as the 3,3-dimethylbutyl group, distinguish it from other compounds in this class. Some similar compounds include:
Piperazine: A simple piperazine without any substituents.
N-ethyl piperazine: Piperazine with an ethyl group attached to one of the nitrogen atoms.
N-phenyl piperazine: Piperazine with a phenyl group attached to one of the nitrogen atoms.
Eigenschaften
Molekularformel |
C11H22N2O2 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
3,3-dimethylbutyl piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)4-9-15-10(14)13-7-5-12-6-8-13/h12H,4-9H2,1-3H3 |
InChI-Schlüssel |
QGQZXASVUZNYTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCOC(=O)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)
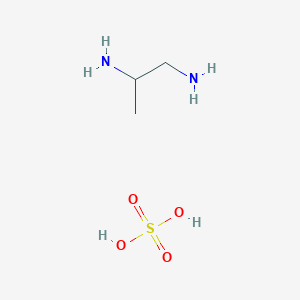
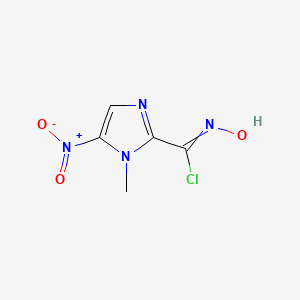
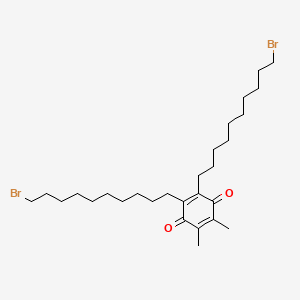

![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
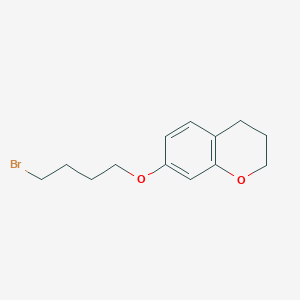
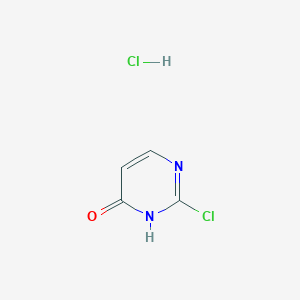
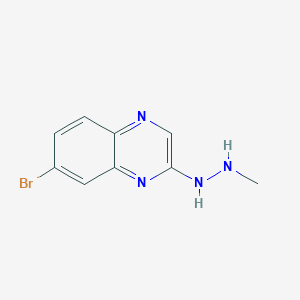
![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
